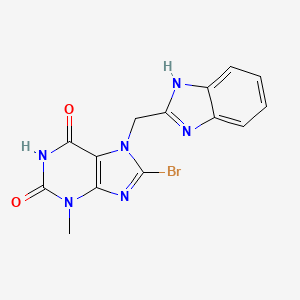
7-(1H-benzimidazol-2-ylmethyl)-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione
描述
Benzimidazoles are a very well-known, broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a topic of interest in recent years . For instance, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid (21HBMBA) has been synthesized and its crystal structure and Hirshfeld analysis have been reported .Molecular Structure Analysis
Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid are provided using the B3LYP/6-311++G(d,p) basis set .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives vary. For instance, N-(1H-Benzimidazol-2-ylmethyl)benzamide has an average mass of 251.283 Da and a monoisotopic mass of 251.105865 Da .作用机制
Target of Action
The primary target of this compound is the CXC chemokine receptor 4 (CXCR4) . CXCR4 is a chemokine receptor that regulates immune cell trafficking and homeostasis . It plays a crucial role in the immune response and has been implicated in several diseases, including WHIM syndrome, a genetic immunodeficiency disorder characterized by a reduced number of mature neutrophils and lymphocytes .
Mode of Action
The compound acts as an antagonist to the CXCR4 receptor . It prevents the activation of CXCR4, thereby inhibiting the overactivation of CXCR4 signalling pathways that are caused by mutations in the CXCR4 gene . This inhibition can help to regulate immune cell trafficking and reduce the symptoms of diseases like WHIM syndrome .
Biochemical Pathways
The compound’s action on the CXCR4 receptor affects the chemokine signaling pathway . By inhibiting the activation of CXCR4, it disrupts the normal signaling processes that regulate immune cell trafficking. This can lead to changes in the distribution and activity of immune cells, potentially alleviating the symptoms of diseases associated with CXCR4 overactivation .
Pharmacokinetics
Similar benzimidazole derivatives have been shown to be well-absorbed and distributed throughout the body . The compound’s bioavailability, or the extent to which it reaches its site of action, would be influenced by these ADME properties.
Result of Action
The primary result of the compound’s action is the regulation of immune cell trafficking . By inhibiting CXCR4 activation, it can help to normalize the distribution and activity of immune cells. This can lead to a reduction in the symptoms of diseases like WHIM syndrome, which are characterized by abnormal immune cell numbers and activity .
安全和危害
未来方向
属性
IUPAC Name |
7-(1H-benzimidazol-2-ylmethyl)-8-bromo-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN6O2/c1-20-11-10(12(22)19-14(20)23)21(13(15)18-11)6-9-16-7-4-2-3-5-8(7)17-9/h2-5H,6H2,1H3,(H,16,17)(H,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZILGPURVIYTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,3-dichlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3453366.png)
![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3453371.png)
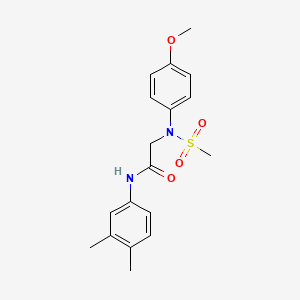
![2-[benzyl(phenylsulfonyl)amino]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B3453378.png)
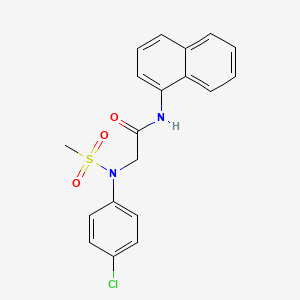
![N~1~-cyclopentyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3453410.png)
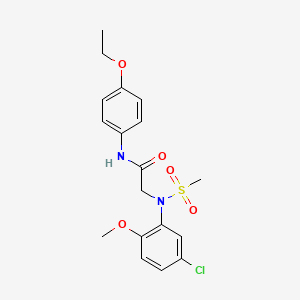
![3-[(4-chlorophenyl)thio]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B3453418.png)

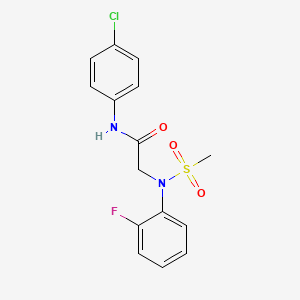
![N~1~,N~2~-bis(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3453439.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3453443.png)
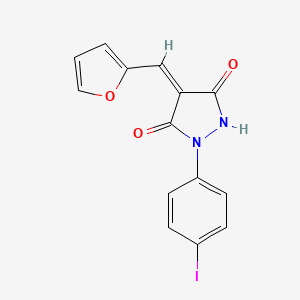
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3453463.png)